molecular formula C27H33N3O2 B14251934 (5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile

(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile

Cat. No.: B14251934
M. Wt: 431.6 g/mol
InChI Key: SZIUNQUOZSLTOZ-WBRUJLFDSA-N
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Description

(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes an indole moiety and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile typically involves multi-step organic reactions One common approach is to start with the preparation of the indole derivative, followed by the formation of the pyridine ring through cyclization reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be considered to improve yield and reduce production time. Purification steps, including crystallization and chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile involves its interaction with specific molecular targets. The indole and pyridine rings allow it to bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile: shares similarities with other indole and pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H33N3O2

Molecular Weight

431.6 g/mol

IUPAC Name

(5E)-1-butyl-5-[(2E)-2-(1-butyl-3,3-dimethylindol-2-ylidene)ethylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile

InChI

InChI=1S/C27H33N3O2/c1-6-8-16-29-23-13-11-10-12-22(23)27(4,5)24(29)15-14-20-19(3)21(18-28)26(32)30(25(20)31)17-9-7-2/h10-15H,6-9,16-17H2,1-5H3/b20-14+,24-15+

InChI Key

SZIUNQUOZSLTOZ-WBRUJLFDSA-N

Isomeric SMILES

CCCCN\1C2=CC=CC=C2C(/C1=C\C=C\3/C(=C(C(=O)N(C3=O)CCCC)C#N)C)(C)C

Canonical SMILES

CCCCN1C2=CC=CC=C2C(C1=CC=C3C(=C(C(=O)N(C3=O)CCCC)C#N)C)(C)C

Origin of Product

United States

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